Mitoquinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

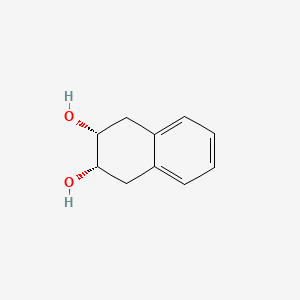

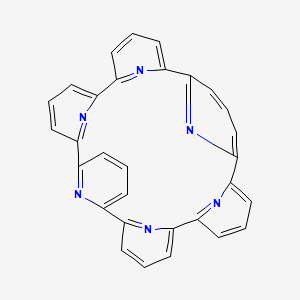

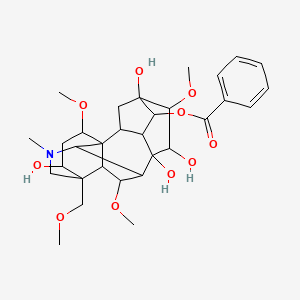

Mitoquinone, également connue sous le nom de MitoQ, est un analogue synthétique de la coenzyme Q10. C'est un antioxydant ciblant les mitochondries qui a montré un potentiel dans diverses applications médicales. This compound est conçue pour s'accumuler dans les mitochondries, où elle peut neutraliser efficacement les espèces réactives de l'oxygène et réduire le stress oxydatif .

Méthodes De Préparation

Mitoquinone est synthétisée par une série de réactions chimiques impliquant la fixation d'un cation triphénylphosphonium lipophyle à un dérivé d'ubiquinone. La voie de synthèse implique généralement la réaction de l'idébénone avec des halogénures de triphénylphosphonium dans des conditions spécifiques . Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté du composé, en s'assurant qu'il répond aux normes requises pour une utilisation pharmaceutique .

Analyse Des Réactions Chimiques

Mitoquinone subit diverses réactions chimiques, notamment l'oxydation et la réduction. Le composé peut être oxydé pour former de la this compound puis réduit à nouveau à sa forme active, la mitoquinol, par la chaîne de transport des électrons mitochondriale . Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont la this compound et la mitoquinol .

Applications de la recherche scientifique

Médecine: this compound s'est avérée prometteuse dans le traitement de conditions telles que la maladie de Parkinson, l'inflammation du foie et la fibrose. .

Mécanisme d'action

This compound exerce ses effets en ciblant les mitochondries par fixation covalente à un cation triphénylphosphonium lipophyle. Une fois à l'intérieur des mitochondries, la this compound est réduite en mitoquinol, qui neutralise les espèces réactives de l'oxygène. Ce processus contribue à prévenir les dommages cellulaires et à maintenir la fonction mitochondriale . Les cibles moléculaires et les voies impliquées comprennent la chaîne de transport des électrons mitochondriale et divers mécanismes de défense antioxydants .

Applications De Recherche Scientifique

Mécanisme D'action

Mitoquinone exerts its effects by targeting mitochondria through covalent attachment to a lipophilic triphenylphosphonium cation. Once inside the mitochondria, this compound is reduced to mitoquinol, which neutralizes reactive oxygen species. This process helps to prevent cell damage and maintain mitochondrial function . The molecular targets and pathways involved include the mitochondrial electron transport chain and various antioxidant defense mechanisms .

Comparaison Avec Des Composés Similaires

Mitoquinone est souvent comparé à d'autres antioxydants ciblant les mitochondries, tels que l'idébénone et la pyrroloquinoléine quinone. Bien que tous ces composés partagent des propriétés antioxydantes similaires, la this compound est unique dans sa capacité à cibler spécifiquement les mitochondries et à s'accumuler à l'intérieur . Cette approche ciblée améliore son efficacité pour réduire le stress oxydatif et protéger la fonction mitochondriale. D'autres composés similaires comprennent le nicotinamide mononucléotide et la coenzyme Q10 .

Propriétés

Key on ui mechanism of action |

Mitoquinone is targeted to mitochondria by covalent attachment to a lipophilic triphenylphosphonium cation. Because of the large mitochondria membrane potential, the cations accumulate within cellular mitochondria up to 1,000 fold, compared to non-targeted antioxidants such as Coenzyme Q or its analogues, enabling the antioxidant moiety to block lipid peroxidation and protect mitochondria from oxidative damage. By selectively blocking mitochondrial oxidative damage, it prevents cell death. |

|---|---|

Numéro CAS |

444890-41-9 |

Formule moléculaire |

C37H44O4P+ |

Poids moléculaire |

583.7 g/mol |

Nom IUPAC |

10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium |

InChI |

InChI=1S/C37H44O4P/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3/q+1 |

Clé InChI |

OIIMUKXVVLRCAF-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

SMILES canonique |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Synonymes |

Mito-Q mitoquinone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2R,3S,4R,5R)-5-(1,3-Benzodioxol-5-yl)tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenol](/img/structure/B1252102.png)

![[(3Ar,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] 3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1252103.png)

![6-[(4-Aminobenzene-1-sulfonyl)amino]hexanoic acid](/img/structure/B1252109.png)

![[(1S,4R,5S,6S,7S,8R,9S,13S,16S,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1252120.png)